[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride
Overview
Description
[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Scientific Research Applications
Chemistry
In chemistry, [5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as an antimicrobial and antiviral agent. The oxadiazole ring is known for its bioactivity, and modifications of this compound can lead to the development of new drugs with improved efficacy and safety profiles .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases, including infections and inflammatory conditions .
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as improved thermal stability and resistance to degradation. It may also find applications in the agrochemical industry as a component of pesticides and herbicides.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action:
The primary target of this compound is the urinary tract. Specifically, it is used for the prophylaxis and treatment of frequently recurring urinary tract infections that require long-term therapy .
Mode of Action:
- Formaldehyde is considered highly bactericidal, effectively targeting and killing bacteria in the urinary tract .
Biochemical Pathways:
The compound’s mode of action involves the following steps:
- The urinary tract’s acidic environment triggers hydrolysis of the compound. Formaldehyde is released as a result of hydrolysis. Formaldehyde acts as a potent bactericidal agent, inhibiting bacterial growth and promoting clearance of infections .
Pharmacokinetics:
- The compound is orally administered and absorbed in the gastrointestinal tract. It reaches the urinary tract, where its action occurs. Hydrolysis converts the compound to formaldehyde. Formaldehyde is excreted via urine .
Result of Action:
The molecular and cellular effects of formaldehyde include:
- Formaldehyde disrupts bacterial cell membranes and proteins, leading to bacterial death. By targeting bacteria, the compound helps prevent and treat urinary tract infections .
Action Environment:
Environmental factors play a crucial role:
- The compound’s efficacy depends on urinary pH. Acidic conditions enhance its bactericidal effect. Adequate hydration ensures optimal urinary pH and drug action. Interactions with other drugs may affect the compound’s effectiveness. Proper storage conditions maintain the compound’s stability and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride typically involves the cyclization of amidoximes with carboxyl derivatives or aldehydes in the presence of inorganic bases. This reaction is often carried out in aprotic bipolar solvents like dimethyl sulfoxide (DMSO) at room temperature . Another method involves the oxidative cyclization of O-acylamidoximes, which is a two-stage process requiring the preliminary preparation of O-acylamidoximes followed by cyclization under the action of organic bases .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted oxadiazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a wide range of substituted oxadiazoles with different functional groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride include other oxadiazole derivatives such as:
- 1,2,4-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
What sets this compound apart from other oxadiazoles is the presence of the chlorodifluoromethyl group. This functional group can enhance the compound’s stability, bioactivity, and overall chemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[5-[chloro(difluoro)methyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF2N3O.ClH/c5-4(6,7)3-9-2(1-8)10-11-3;/h1,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBYZYYXUWXUOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NOC(=N1)C(F)(F)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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